Acodazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

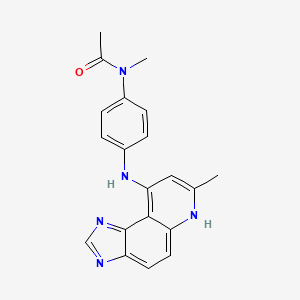

アコダゾールは、顕著な抗腫瘍特性を持つ合成イミダゾキノリン系化合物です。 DNAにインターカレーションし、DNA複製を阻害するため、癌治療の潜在的な候補となっています 。 臨床開発は、著しい心毒性のために妨げられてきました .

製法

アコダゾールは、イミダゾキノリン誘導体を用いた一連の化学反応によって合成されます。具体的な合成経路と反応条件は、さまざまな研究論文で詳細に説明されています。 たとえば、ある方法では、50μLのジメチルスルホキシド(DMSO)に2mgの薬剤を溶解し、40mg/mLの濃度の母液を調製します 。工業的生産方法は広く文書化されていませんが、おそらく大規模な類似の合成経路を採用していると考えられます。

準備方法

Acodazole is synthesized through a series of chemical reactions involving imidazoquinoline derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. For example, one method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Industrial production methods are not widely documented, but they likely involve similar synthetic routes on a larger scale.

化学反応の分析

アコダゾールは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: アコダゾールは、特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。

還元: 酸化と同様に、アコダゾールを含む還元反応は、文献で広く取り上げられていません。

置換: アコダゾールは、特にイミダゾキノリン構造に関与する置換反応を起こすことができます。

これらの反応の一般的な試薬と条件は異なりますが、通常は標準的な実験室用試薬と条件を使用します。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

アコダゾールは、主にその抗腫瘍特性について研究されてきました。 DNA複製を阻害する可能性を示しており、癌治療の候補となっています 。 その著しい心毒性のために、臨床使用が制限されています 。 研究では、抗菌特性も探求されていますが、これは抗腫瘍の可能性に比べて二次的な焦点です .

作用機序

アコダゾールは、DNAにインターカレーションすることによりその効果を発揮し、DNA複製を阻害します 。この機構は、DNAを標的とする他の抗腫瘍剤と似ています。関与する分子標的と経路には、細胞分裂と増殖に不可欠なDNA複製機構が含まれます。

類似化合物との比較

アコダゾールは、ノコダゾールやミコナゾールなどの他のイミダゾキノリン誘導体と類似しています。 その特定の構造と心毒性の程度において独特です 。 たとえば、ノコダゾールは微小管の脱重合によってその効果を発揮し、ミコナゾールは主に抗真菌剤です

類似化合物

ノコダゾール: 微小管を脱重合させる抗腫瘍剤.

ミコナゾール: 広域スペクトル活性を有する抗真菌剤.

アコダゾールは、その独特の構造と作用機序により、制限があるにもかかわらず、科学研究における注目すべき化合物です。

特性

CAS番号 |

79152-85-5 |

|---|---|

分子式 |

C20H19N5O |

分子量 |

345.4 g/mol |

IUPAC名 |

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C20H19N5O/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26/h4-11,23-24H,1-3H3 |

InChIキー |

YHHUQUILBRTPTF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C |

異性体SMILES |

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C |

正規SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C |

外観 |

Solid powder |

Key on ui other cas no. |

79152-85-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

55435-65-9 (mono-hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acodazole, NSC 305884; NSC-305884; NSC305884 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。